molecular formula C3H6O4P+ B3061238 Carboxymethyl-(hydroxymethyl)-oxophosphanium CAS No. 72651-25-3

Carboxymethyl-(hydroxymethyl)-oxophosphanium

Cat. No. B3061238
CAS RN: 72651-25-3
M. Wt: 137.05 g/mol
InChI Key: WDRKKPROFBHWLL-UHFFFAOYSA-O
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Description

Carboxymethyl-(hydroxymethyl)-oxophosphanium, also known as CMHOP, is a phosphorus-containing compound that has gained attention in the field of scientific research due to its unique properties. CMHOP is a water-soluble compound that has been found to have various biochemical and physiological effects, making it a promising candidate for use in research applications.

Scientific Research Applications

Biomedical Applications

Carboxymethyl chitosan, a water-soluble derivative of chitosan, has significant applications in the biomedical field. Its enhanced biological and physicochemical properties make it a promising candidate for various applications including hydrogels, wound healing, tissue engineering, drug delivery, bioimaging, biosensors, and gene therapy. The introduction of carboxymethyl groups into the chitosan structure increases its solubility, biocompatibility, and moisture retention, making it particularly useful for these applications (Upadhyaya et al., 2013).

Taste Modulation in Food Chemistry

Carboxymethyl-(hydroxymethyl)-oxophosphanium derivatives have been identified as potential bitter taste-suppressing agents in food chemistry. These compounds, derived from Maillard-type reactions, have shown the ability to reduce the bitterness of various substances without influencing other taste perceptions (Soldo & Hofmann, 2005).

Role in Diabetes Complications

Compounds like Nϵ-(carboxymethyl)lysine and Nϵ-(carboxymethyl)hydroxylysine, which are related to carboxymethyl-(hydroxymethyl)-oxophosphanium, accumulate in tissues in diabetes and are considered markers of oxidative stress and protein damage. Understanding their role and formation may lead to better management of diabetes complications (Baynes, 1991).

Enhancing Properties of Natural Polysaccharides

Carboxymethylation has been shown to improve the properties of natural polysaccharides like fucoidan, enhancing their antioxidant activity and potential as natural preservatives for harvested fruit (Duan et al., 2019).

Applications in Energy Storage

Carboxymethyl chitosan has been used as a water-soluble binder in the anodes of Li-ion batteries, improving their performance and efficiency (Yue et al., 2014).

Wide-Ranging Industrial Applications

Carboxymethyl cellulose (CMC) finds applications in diverse fields like food, textiles, pharmaceuticals, biomedical engineering, and energy production due to its properties like surface characteristics, mechanical strength, and tunable hydrophilicity (Rahman et al., 2021).

Nanotechnology-Based Systems

Carboxymethyl chitosan's suitability for nanotechnology-based systems in various biomedical areas, such as antimicrobial, anticancer, antitumor, antioxidant, and antifungal activities, highlights its versatility. It is especially useful in wound healing, tissue engineering, drug/enzyme delivery, bioimaging, and cosmetics (Shariatinia, 2018).

properties

IUPAC Name

carboxymethyl-(hydroxymethyl)-oxophosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O4P/c4-2-8(7)1-3(5)6/h4H,1-2H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRKKPROFBHWLL-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)[P+](=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4P+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993495
Record name (Carboxymethyl)(hydroxymethyl)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxymethyl-(hydroxymethyl)-oxophosphanium

CAS RN

72651-25-3
Record name Acetic acid, (hydroxymethylphosphinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072651253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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